Cas no 90-99-3 (Chlorodiphenylmethane)

Chlorodiphenylmethane (C13H11Cl) is a versatile organochlorine compound characterized by its diphenylmethyl structure with a chlorine substituent. It serves as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's stability and reactivity make it valuable for Friedel-Crafts alkylation and other electrophilic substitution reactions. Its aromatic rings contribute to robust thermal and chemical resistance, while the chlorine moiety enhances its utility in further functionalization. Chlorodiphenylmethane is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic applications. Proper storage and handling are recommended to maintain its integrity.
Chlorodiphenylmethane structure
Chlorodiphenylmethane structure
Product Name:Chlorodiphenylmethane
CAS No:90-99-3
MF:C13H11Cl
MW:202.679442644119
MDL:MFCD00000855
CID:34581
PubChem ID:7035
Update Time:2025-05-23

Chlorodiphenylmethane Chemical and Physical Properties

Names and Identifiers

    • (Chloromethylene)dibenzene
    • Diphenylmethyl chloride
    • 7-Chloro-1,3-Dihydro-5-(2-Fluorophenyl)-2-Nitromethylene-2H-1,4-Benzodiazepine
    • Benzhydryl chloride
    • alpha-Chlorodiphenylmethane
    • Benzene 1,1'-(chloromethylene)bis
    • Diphenylchloromethane
    • 1,1'-(Chloromethylene)bisbenzene
    • Chlorodiphenylmethane
    • 1,1-DIPHENYLCHLOROMETHANE
    • 1-chloro-1,1-diphenylmethane
    • diphenyl-1-chloromethane
    • Methane,chlorodiphenyl
    • α-Chlorodiphenylmethane
    • 1,1-Diphenylmethyl Chloride
    • Benzene, 1,1'-(chloromethylene)bis-
    • Chloro(diphenyl)methane
    • Methane, chlorodiphenyl-
    • CN9N9AYV4B
    • Chlorodiphenylmethane, 98%
    • ZDVDCDLBOLSVGM-UHFFFAOYSA-N
    • (chlorophenylmethyl)benzene
    • alpha-Chloroditan
    • [Chloro(phenyl)methyl]benzene
    • benzhydrylchloride
    • benzhydryl-chloride
    • diphenylmethylchloride
    • [Chloro(phenyl)methyl]benzene #
    • Benzene,1'-(chloromethylene)bis-
    • diphenyl methylchloride
    • EN300-20926
    • Q-200687
    • AKOS000120659
    • DTXSID10861684
    • NSC76584
    • FT-0622661
    • MFCD00000855
    • F0001-2208
    • EINECS 202-031-7
    • NSC-76584
    • D70178
    • NSC 76584
    • Q27275553
    • 1,1'-(Chloromethylene)bis(benzene)
    • HSDB 2804
    • 90-99-3
    • InChI=1/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13
    • chloro-diphenyl-methane
    • AI3-11230
    • N-(4-FLUOROPHENYL)ANTHRANILICACID
    • AS-11942
    • AM20041357
    • 1-chloro-1, 1-diphenylmethane
    • UNII-CN9N9AYV4B
    • chlor(diphenyl)methan
    • SCHEMBL151375
    • CS-W015490
    • .ALPHA.-CHLORODIPHENYLMETHANE
    • B1078
    • .ALPHA.-CHLORODITAN
    • diphenymethyl chloride
    • a-Chlorodiphenylmethane
    • CHLORODIPHENYLMETHANE [HSDB]
    • 1,1′-(Chloromethylene)bis[benzene] (ACI)
    • Methane, chlorodiphenyl- (6CI, 8CI)
    • 1,1'(Chloromethylene)bisbenzene
    • DB-057236
    • 1,1'-(Chloromethylene)bisbenzene; Benzhydryl Chloride; ChlorodiphenylmethaneDiphenylchloromethane; Diphenylmethyl Chloride; NSC 76584; alpha-Chlorodiphenylmethane
    • Benzene, 1,1'(chloromethylene)bis
    • DTXCID10810571
    • NS00041106
    • alphaChloroditan
    • MDL: MFCD00000855
    • Inchi: 1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
    • InChI Key: ZDVDCDLBOLSVGM-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 607925

Computed Properties

  • Exact Mass: 202.05500
  • Monoisotopic Mass: 202.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Transparent colorless to yellow liquid
  • Density: 1.14 g/mL at 25 °C(lit.)
  • Melting Point: 15-17 °C (lit.)
  • Boiling Point: 140 °C/3 mmHg(lit.)
  • Flash Point: Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >
  • Refractive Index: n20/D 1.595(lit.)
  • Water Partition Coefficient: Slightly soluble
  • PSA: 0.00000
  • LogP: 4.01480

Chlorodiphenylmethane Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H315,H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 36/38
  • Safety Instruction: S26-S36-S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R36/37/38
  • HazardClass:8
  • PackingGroup:II
  • TSCA:Yes

Chlorodiphenylmethane Customs Data

  • HS CODE:29036990
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Chlorodiphenylmethane Pricemore >>

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Chlorodiphenylmethane Production Method

Production Method 1

Reaction Conditions
Reference
Synthesis of azolylethyl benzhydryl ethers, analogs of diphenhydramine
Burdeinyi, M. L.; Popkov, S. V.; Kharchevnikova, M. V., Russian Chemical Bulletin, 2009, 58(5), 936-939

Production Method 2

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  Thionyl chloride Solvents: Dichloromethane
Reference
Thionyl chloride-benzotriazole in methylene chloride. A convenient solution for conversion of alcohols and carboxylic acids expeditiously into alkyl chlorides and acid chlorides by simple titration
Chaudhari, Sachin S.; Akamanchi, Krishnacharya G., Synlett, 1999, (11), 1763-1765

Production Method 3

Reaction Conditions
1.1 Reagents: Titanium tetrachloride ,  Ammonia borane Solvents: Diethyl ether ;  0 °C; 1 min, 0 °C; 0.5 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols
Ramachandran, P. Veeraraghavan ; Alawaed, Abdulkhaliq A.; Hamann, Henry J., Organic Letters, 2023, 25(25), 4650-4655

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  rt; 6 - 7 h, 40 - 45 °C
Reference
Stereoselective synthesis of (Z)-1-benzhydryl-4-cinnamylpiperazines via the Wittig reaction
Shivprakash, S.; Reddy, G. Chandrasekara, Synthetic Communications, 2014, 44(5), 600-609

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Selenium tetrachloride Solvents: Toluene
Reference
Selenium and tellurium tetrachlorides as reagents for the conversion of alcohols to alkyl chlorides and tellurium tetrachloride as a Lewis acid catalyst for aromatic alkylation
Yamauchi, Takayoshi; Hattori, Kaneaki; Mizutaki, Shoichi; Tamaki, Kentaro; Uemura, Sakae, Bulletin of the Chemical Society of Japan, 1986, 59(11), 3617-20

Production Method 6

Reaction Conditions
1.1 Reagents: Tin tetrachloride
Reference
A simple method for the conversion of adamantyl, benzyl and benzyhydryl alcohols to their corresponding bromides and chlorides and the transhalogenation of adamantyl, benzyl, benzhydryl and tertiary alkyl bromides and chlorides
Amrollah-Madjdabadi, A.; Pham, Tung N.; Ashby, E. C., Synthesis, 1989, (8), 614-16

Production Method 7

Reaction Conditions
1.1 Reagents: Tributyltin chloride ;  4 h, 50 °C
Reference
Substitution reactions on carbon utilizing organotin reagents
Vartanian, Paul F., 1974, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Hydrochloric acid Solvents: Water ;  40 - 45 °C
Reference
Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents
Patil, Mahadev; Noonikara Poyil, Anurag; Joshi, Shrinivas D.; Patil, Shivaputra A.; Patil, Siddappa A.; et al, Bioorganic Chemistry, 2019, 92,

Production Method 9

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dichloromethane ;  40 min, rt
Reference
Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium Montmorillonite
Tandiary, Michael Andreas; Masui, Yoichi; Onaka, Makoto, Synlett, 2014, 25(18), 2639-2643

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Alkyl-oxygen fission in carboxylic esters. II. Derivatives of p-methoxybenzohydryl
Balfe, Michael P.; Doughty, Mark A.; Kenyon, Joseph; Poplett, Reginald, Journal of the Chemical Society, 1942, 605, 605-11

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 100 °C
Reference
Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols
Borukhova, Svetlana; Noel, Timothy; Hessel, Volker, ChemSusChem, 2016, 9(1), 67-74

Production Method 12

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ;  4 h, rt
Reference
Direct halogenation of alcohols with halosilanes under catalyst- and organic solvent-free reaction conditions
Ajvazi, Njomza; Stavber, Stojan, Tetrahedron Letters, 2016, 57(22), 2430-2433

Production Method 13

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Triphenylphosphine oxide Solvents: Chloroform ;  5 min, rt
1.2 Reagents: Oxalyl chloride Solvents: Chloroform ;  7 h, rt
Reference
Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction
Denton, Ross M.; An, Jie; Adeniran, Beatrice; Blake, Alexander J.; Lewis, William; et al, Journal of Organic Chemistry, 2011, 76(16), 6749-6767

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Calcium chloride Solvents: Water ;  rt; 4 h, 90 °C
Reference
A Novel Synthetic Approach to Diarylmethylpiperazine Drugs
Yu, Tian; Dong, Hongbo; Shi, Zheng; Cheng, Lijia; Guo, Xiaoheng; et al, Letters in Organic Chemistry, 2018, 15(6), 485-490

Production Method 15

Reaction Conditions
1.1 Solvents: Acetonitrile ;  16 h, reflux
Reference
Synthesis of New Camphor-Based Carbene Ligands and Their Application in a Copper-Catalyzed Michael Addition with B2Pin2
Koppenwallner, Maximilian; Rais, Eduard; Uzarewicz-Baig, Magdalena; Tabassum, Sobia; Gilani, Mazhar Amjad; et al, Synthesis, 2015, 47(6), 789-800

Chlorodiphenylmethane Raw materials

Chlorodiphenylmethane Preparation Products

Chlorodiphenylmethane Suppliers

Amadis Chemical Company Limited
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(CAS:90-99-3)Chlorodiphenylmethane
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):275.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:90-99-3)Chlorodiphenylmethane
Order Number:LE5097;LE5699190
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:46
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Additional information on Chlorodiphenylmethane

Comprehensive Overview of Chlorodiphenylmethane (CAS No. 90-99-3): Properties, Applications, and Industry Insights

Chlorodiphenylmethane (CAS No. 90-99-3), also known as benzhydryl chloride, is an organochlorine compound with significant relevance in synthetic chemistry and industrial applications. Its molecular structure, featuring a chlorine atom bonded to a diphenylmethane backbone, grants it unique reactivity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. This article delves into its physical-chemical properties, synthetic pathways, and emerging trends aligned with sustainability and green chemistry—topics highly searched by researchers and industry professionals.

The compound’s molecular formula (C13H11Cl) and molecular weight (202.68 g/mol) are critical for stoichiometric calculations in synthesis. Under standard conditions, Chlorodiphenylmethane appears as a colorless to pale-yellow liquid with a distinctive aromatic odor. Its boiling point (305–310°C) and solubility (organic solvents like ethanol or ether) are frequently queried in academic databases, reflecting user interest in practical handling and formulation. Notably, its stability under inert atmospheres is a key focus for storage protocols.

In pharmaceuticals, CAS No. 90-99-3 serves as a precursor for antihistamines and antipsychotic agents. Recent PubMed trends highlight searches for "Chlorodiphenylmethane derivatives in drug discovery," underscoring its role in modular synthesis. The compound’s electrophilic nature enables Friedel-Crafts reactions, a topic often explored in organic chemistry forums. Meanwhile, the agrochemical sector leverages its intermediates for crop protection agents, aligning with the global demand for sustainable pest control solutions—a hot topic in ESG (Environmental, Social, and Governance) reports.

From an industrial perspective, benzhydryl chloride is pivotal in producing dyes and fragrances. Patent analyses reveal growing interest in "eco-friendly synthesis of Chlorodiphenylmethane," driven by regulatory pressures to reduce halogenated waste. Innovations like catalytic hydrogenation or photochemical methods are gaining traction, as evidenced by Google Scholar metrics. These advancements address the "green chemistry" queries dominating academic and industrial search trends.

Safety profiles of CAS No. 90-99-3 are meticulously documented in SDS (Safety Data Sheets), with emphasis on proper ventilation and PPE (Personal Protective Equipment). While not classified under stringent regulations, its handling requires adherence to GHS (Globally Harmonized System) guidelines—a recurring search term among laboratory personnel. Environmental persistence data, though limited, is increasingly requested in lifecycle assessments (LCA), reflecting broader ecological concerns.

Market analyses indicate steady demand for Chlorodiphenylmethane, particularly in Asia-Pacific pharmaceutical hubs. Keywords like "suppliers of CAS 90-99-3" and "high-purity benzhydryl chloride" trend in B2B platforms, highlighting commercial interest. Furthermore, its potential in polymer stabilizers and UV absorbers is a niche yet growing application, often discussed in material science forums.

In summary, Chlorodiphenylmethane (CAS No. 90-99-3) bridges academic research and industrial innovation. Its multifaceted applications, coupled with evolving synthetic methodologies, position it as a compound of enduring relevance. By addressing user-driven queries—from "mechanism of benzhydryl chloride reactions" to "sustainable production techniques"—this overview aligns with SEO best practices while maintaining scientific rigor.

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Amadis Chemical Company Limited
(CAS:90-99-3)Chlorodiphenylmethane
A843689
Purity:99%
Quantity:500ml
Price ($):275.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-99-3)Chlorodiphenylmethane
LE5097;LE5699190
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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